4-Dimethylaminobenzohydroxamic acid
Description
4-Dimethylaminobenzohydroxamic acid is a hydroxamic acid derivative characterized by a benzohydroxamic acid backbone substituted with a dimethylamino group at the 4-position. Hydroxamic acids (R–CONHOH) are notable for their ability to act as potent metal chelators due to the presence of both carbonyl and hydroxylamine functional groups.
Properties
CAS No. |
75057-89-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
4-(dimethylamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-3-7(4-6-8)9(12)10-13/h3-6,13H,1-2H3,(H,10,12) |
InChI Key |
VFRVHRMFCRFTKS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NO |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NO |
Other CAS No. |
75057-89-5 |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Inferred molecular formula based on hydroxamic acid structure.
Metal Chelation Capabilities
- 4-Dimethylaminobenzohydroxamic Acid: The hydroxamate group (–CONHOH) enables bidentate coordination with metal ions (e.g., Fe³⁺, Cu²⁺), making it superior to carboxylic acid derivatives like 4-(Dimethylamino)benzoic acid, which only weakly binds metals via the carboxylate group .
- 4-Hydroxybenzoic Acid: The phenolic –OH group contributes to antioxidant activity but lacks the dual binding sites required for strong metal chelation .
Physicochemical Properties
- Solubility: The dimethylamino group in 4-Dimethylaminobenzohydroxamic acid enhances solubility in polar solvents compared to non-substituted benzohydroxamic acids. This contrasts with 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (), where the charged amino group increases water solubility.
- Stability: Hydroxamic acids are prone to hydrolysis under acidic conditions, whereas 4-(Dimethylamino)benzaldehyde () is more stable but reactive toward nucleophiles due to the aldehyde group.
Research Findings
- Crystal Engineering: 4-(Dimethylamino)benzaldehyde forms coplanar structures with intermolecular C–H⋯O hydrogen bonds, a feature shared with hydroxamic acids but modulated by their distinct functional groups .
- Safety Profiles: While 4-Dimethylaminoazobenzene () is noted for carcinogenicity, hydroxamic acids generally exhibit lower toxicity, though specific data on the target compound is lacking.
Q & A
Q. How should researchers analyze clustered data from repeated measurements in toxicity studies?
Q. What computational tools are effective for predicting the environmental fate of 4-dimethylaminobenzohydroxamic acid?
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